molecular formula C20H34N4S2 B12905601 4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile CAS No. 922526-96-3

4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B12905601
CAS No.: 922526-96-3
M. Wt: 394.6 g/mol
InChI Key: JJJYICWPTPVAOB-UHFFFAOYSA-N
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Description

4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and vitamins. This particular compound is characterized by the presence of amino, methylthio, tetradecylthio, and carbonitrile functional groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the methylthio and tetradecylthio groups can be added through thiolation reactions using appropriate thiol reagents.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include:

    Reaction Conditions: Temperature, pressure, and solvent choice are critical for optimizing reaction efficiency and product purity.

    Catalysts: Catalysts may be used to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio and tetradecylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino, methylthio, and carbonitrile allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Lacks the tetradecylthio group.

    6-(Methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile: Lacks the amino group.

    4-Amino-6-(methylthio)pyrimidine-5-carbonitrile: Lacks the tetradecylthio group.

Uniqueness

4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered interest due to its potential biological activities. The compound's unique structure, featuring both amino and sulfanyl groups, suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H24N3S2C_{15}H_{24}N_3S_2, with a molecular weight of approximately 316.49 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
CAS Number Not specified
Molecular Formula C₁₅H₂₄N₃S₂
Molecular Weight 316.49 g/mol
IUPAC Name This compound

Enzyme Inhibition

Pyrimidine derivatives have also been studied for their enzyme inhibition properties. Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE) and urease, which are critical in treating diseases such as Alzheimer's and certain infections . The mechanism of action typically involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to therapeutic effects.

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation . Although specific studies on this compound are not available, its potential as an anticancer agent warrants further investigation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Evaluation

In vitro studies are crucial for assessing the biological activity of new compounds. For instance, in a study assessing similar pyrimidine derivatives, compounds were evaluated for their ability to inhibit urease with IC50 values ranging from 1.13 µM to 6.28 µM . Such evaluations can provide insight into the potential efficacy of this compound as a therapeutic agent.

Properties

CAS No.

922526-96-3

Molecular Formula

C20H34N4S2

Molecular Weight

394.6 g/mol

IUPAC Name

4-amino-6-methylsulfanyl-2-tetradecylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H34N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-26-20-23-18(22)17(16-21)19(24-20)25-2/h3-15H2,1-2H3,(H2,22,23,24)

InChI Key

JJJYICWPTPVAOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N

Origin of Product

United States

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